molecular formula C16H15ClN4O2S2 B2406657 6-(4-Chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 882268-59-9

6-(4-Chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2406657
CAS RN: 882268-59-9
M. Wt: 394.89
InChI Key: HFYPBTSFQRMGAD-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C16H15ClN4O2S2 and its molecular weight is 394.89. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Study

A study by Ivachtchenko et al. (2010) focused on synthesizing various phenylsulfonyl derivatives, including structures related to 6-(4-Chlorophenyl)sulfonyl pyrazolo[1,5-a]pyrimidines, to evaluate their binding affinity and inhibition of cellular responses to serotonin. These compounds, particularly the ones with modifications in the phenylsulfonyl group, showed potent activity as serotonin 5-HT6 receptor antagonists (Ivachtchenko et al., 2010).

Crystal and Biological Activity

Lu Jiu-fu et al. (2015) synthesized and analyzed the crystal structure of a closely related compound. They evaluated its moderate anticancer activity, highlighting the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer research (Lu Jiu-fu et al., 2015).

Novel Disubstituted Pyrazolo[1,5-a]pyrimidines

Li et al. (2012) synthesized novel disubstituted pyrazolo[1,5-a]pyrimidines, contributing to the chemical diversity of this class and providing a basis for further exploration of their biological properties (Li et al., 2012).

Synthesis and Crystal Structure

Repich et al. (2017) reported on the synthesis and crystal structure of a related compound, providing valuable information for the understanding of molecular interactions and potential biological applications (Repich et al., 2017).

Antihypertensive Activity

Bennett et al. (1981) explored the antihypertensive activity of pyrido[2,3-d]pyrimidin-7-amine derivatives, demonstrating the potential therapeutic applications of related compounds in hypertension management (Bennett et al., 1981).

3-Arylsulfonyl-pyrazolo[1,5-a]pyrimidines as Serotonin Antagonists

Ivachtchenko et al. (2011) synthesized novel 3-sulfonyl-pyrazolo[1,5-a]pyrimidines, analyzing their structure-activity relationship as serotonin 5-HT6 receptor antagonists (Ivachtchenko et al., 2011).

Cyclic GMP Phosphodiesterase Inhibitory Activity

Dumaitre and Dodic (1996) studied 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP specific (type V) phosphodiesterase, highlighting the potential of pyrazolo[1,5-a]pyrimidin derivatives in the treatment of hypertension (Dumaitre & Dodic, 1996).

properties

IUPAC Name

6-(4-chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S2/c1-24-16-14(25(22,23)11-6-4-10(17)5-7-11)15(18)21-13(19-16)8-12(20-21)9-2-3-9/h4-9H,2-3,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYPBTSFQRMGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC(=NN2C(=C1S(=O)(=O)C3=CC=C(C=C3)Cl)N)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine

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